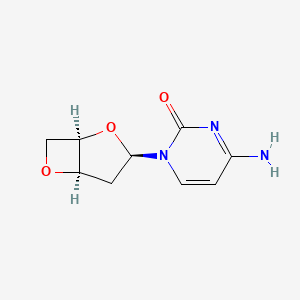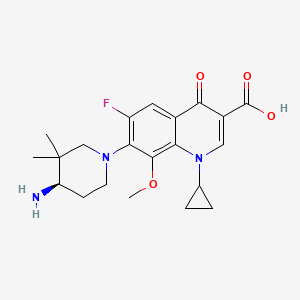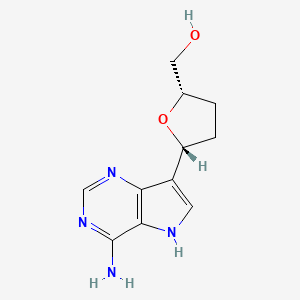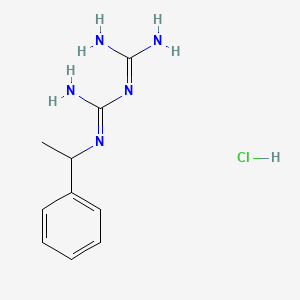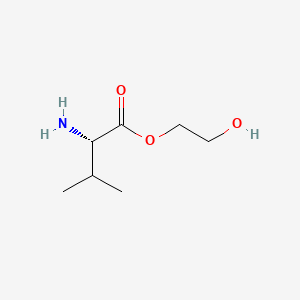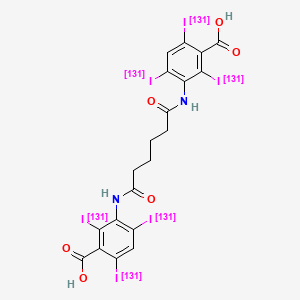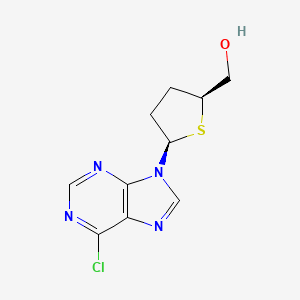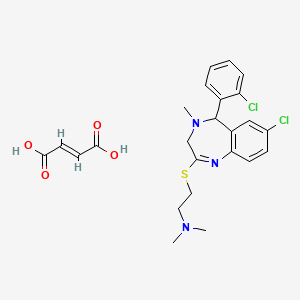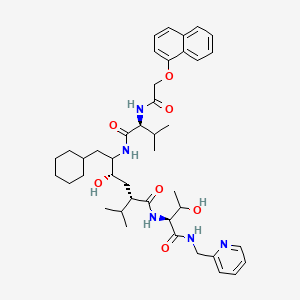
5-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- is a chemical compound with the molecular formula C15H16O4 It is known for its unique structure, which includes a benzene ring substituted with hydroxyl and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- can be achieved through several methods. One common approach involves the reaction of 1,3-benzenediol with 3-hydroxy-4-methoxyphenyl ethyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
類似化合物との比較
Similar Compounds
1,2-Dihydroxybenzene (Catechol): Known for its use in the synthesis of pharmaceuticals and as a precursor to various chemicals.
1,4-Dihydroxybenzene (Hydroquinone): Widely used in the cosmetic industry for skin lightening and as a photographic developer.
1,3-Dihydroxybenzene (Resorcinol): Used in the production of resins, adhesives, and as a chemical intermediate.
Uniqueness
1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups, along with the ethyl linkage, differentiates it from other dihydroxybenzenes and contributes to its diverse applications.
特性
CAS番号 |
60640-97-3 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
5-[2-(3-hydroxy-4-methoxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H16O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h4-9,16-18H,2-3H2,1H3 |
InChIキー |
XYWLGCOVGGWHHO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



